N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline
CAS No.: 68014-58-4
Cat. No.: VC17341684
Molecular Formula: C17H21N
Molecular Weight: 239.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68014-58-4 |
---|---|
Molecular Formula | C17H21N |
Molecular Weight | 239.35 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline |
Standard InChI | InChI=1S/C17H21N/c1-11-9-14(4)17(15(5)10-11)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3 |
Standard InChI Key | NLXYMNARXOOBEW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC2=C(C=C(C=C2C)C)C |
Introduction
Chemical Identity and Structural Features
N-(2,6-Dimethylphenyl)-2,4,6-trimethylaniline (CAS: 68014-58-4) has the molecular formula C₁₇H₂₁N and a molecular weight of 239.36 g/mol . The compound features three methyl groups on the central aromatic ring (2,4,6-positions) and two additional methyl groups on the N-bound phenyl ring (2,6-positions), creating a highly hindered environment around the nitrogen atom (Fig. 1). This steric bulk influences its reactivity, solubility, and ability to coordinate with transition metals .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₁N | |
Molecular Weight | 239.36 g/mol | |
Exact Mass | 239.167 g/mol | |
LogP (Partition Coefficient) | 5.05 | |
PSA (Polar Surface Area) | 12.03 Ų |
The compound’s high LogP value indicates strong lipophilicity, making it soluble in organic solvents like toluene and dichloromethane but insoluble in water .
Synthesis Methodologies
Palladium-Catalyzed Coupling Reactions
Krinsky et al. (2014) developed a palladium-catalyzed coupling method to synthesize N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline with 97% yield . The reaction involves Buchwald-Hartwig amination between 2,6-dimethylbromobenzene and 2,4,6-trimethylaniline using a palladium-Xantphos catalyst system. Key conditions include:
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Catalyst: Pd(OAc)₂ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃
Modified Ullmann Reaction
Urgaonkar et al. (2003) achieved 98% yield via a copper-free Ullmann coupling using 2,6-dimethyliodobenzene and 2,4,6-trimethylaniline in the presence of potassium tert-butoxide and a palladium catalyst . The absence of copper reduces side reactions, enhancing selectivity for the sterically hindered product .
Table 2: Comparative Synthesis Routes
Applications in Catalysis and Materials Science
Ligand Design for Transition Metal Complexes
The steric bulk of N-(2,6-dimethylphenyl)-2,4,6-trimethylaniline makes it ideal for stabilizing low-coordination-state metal complexes. Hill et al. (2006) utilized this compound to synthesize palladium catalysts for Suzuki-Miyaura cross-couplings, achieving turnover numbers (TONs) >10,000 in aryl bromide couplings . The hindered environment prevents catalyst deactivation via dimerization .
Pharmaceutical Intermediates
The compound’s amine group serves as a building block for histamine H₃ receptor antagonists. Its rigidity and lipophilicity enhance blood-brain barrier penetration in preclinical drug candidates .
Future Directions
Research gaps include:
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